![molecular formula C24H20N4O5S B2872681 1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide CAS No. 1251580-27-4](/img/no-structure.png)
1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram, a ball-and-stick model, or a space-filling model.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) details the synthesis of novel pyrazolopyrimidines derivatives, which include compounds structurally similar to 1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Hypertensive Activity
Kumar and Mashelker (2007) conducted research on novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds. These compounds, similar in structure to the chemical , are expected to have significant hypertensive activity (Kumar & Mashelker, 2007).
Imaging Agent for IRAK4 Enzyme in Neuroinflammation
Wang et al. (2018) synthesized N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound structurally related to the chemical of interest. This compound is a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, useful in the study of neurological disorders (Wang et al., 2018).
Uroselective Alpha 1-Adrenoceptor Antagonists
Elworthy et al. (1997) identified novel arylpiperazines, structurally similar to the specified chemical, as alpha 1-adrenoceptor (AR) subtype-selective antagonists. This research suggests potential application in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).
Antibacterial Activity
Panda et al. (2011) synthesized pyrazolopyridine derivatives, structurally related to the chemical , and screened them for antibacterial activity against various Gram-negative and Gram-positive bacteria. The study revealed moderate to good antibacterial activity for compounds with the carboxamide group at the 5-position (Panda et al., 2011).
Synthesis of Related Compounds
Miyashita et al. (1990) and other researchers have explored the synthesis of compounds structurally related to 1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide. These studies contribute to understanding the chemical properties and potential applications in various fields of research (Miyashita et al., 1990).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, further studies needed to understand its properties, or new methods to synthesize it more efficiently or with higher yield.
特性
CAS番号 |
1251580-27-4 |
|---|---|
製品名 |
1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide |
分子式 |
C24H20N4O5S |
分子量 |
476.51 |
IUPAC名 |
3-(4-ethoxyphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O5S/c1-3-32-16-10-8-15(9-11-16)28-23(29)21-18(12-13-34-21)27(24(28)30)14-20-25-22(26-33-20)17-6-4-5-7-19(17)31-2/h4-13H,3,14H2,1-2H3 |
InChIキー |
ALXHHRVSTAWICD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2872601.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2872602.png)
![N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2872604.png)
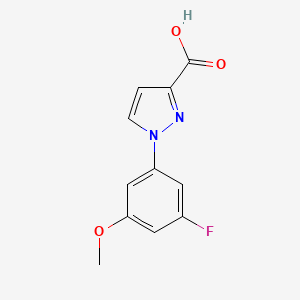
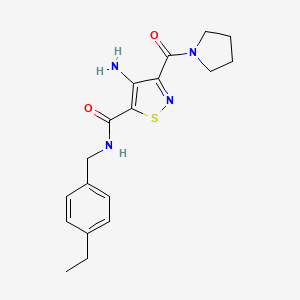
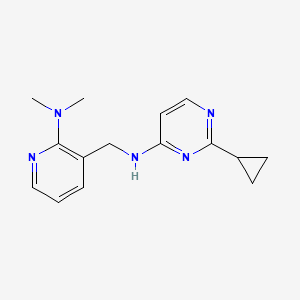
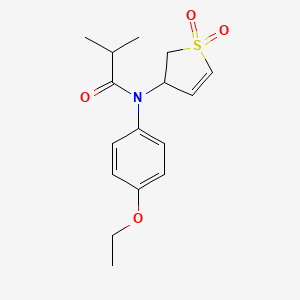
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)
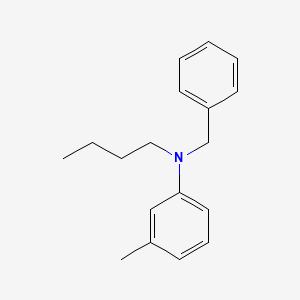
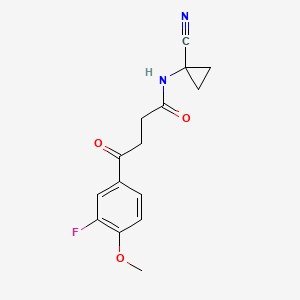
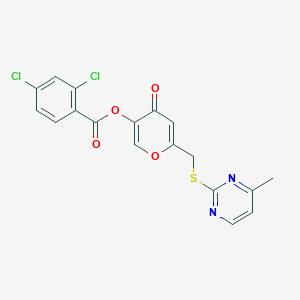
![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)